molecular formula C5H9Cl3N4 B13854349 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride

4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride

Cat. No.: B13854349
M. Wt: 231.5 g/mol
InChI Key: CMWFBLVMKCQZQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride typically involves the reaction of 4-Amino-2-methylpyrazole-3-carbonitrile with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in the preparation of heterocyclic compounds and other derivatives .

Biology: The compound is used in biological research to study enzyme inhibitors and activators. It serves as a reference material in various biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C5H9Cl3N4

Molecular Weight

231.5 g/mol

IUPAC Name

4-amino-2-methylpyrazole-3-carbonitrile;trihydrochloride

InChI

InChI=1S/C5H6N4.3ClH/c1-9-5(2-6)4(7)3-8-9;;;/h3H,7H2,1H3;3*1H

InChI Key

CMWFBLVMKCQZQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C#N.Cl.Cl.Cl

Origin of Product

United States

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